molecular formula C8H5F5N2O B8797820 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

Cat. No. B8797820
M. Wt: 240.13 g/mol
InChI Key: VYYGIBIHKAKDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211232B1

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 62.4%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 22.8%).
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
10.36 g
Type
reactant
Reaction Step Two
Quantity
86 μg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[C:5]=1[C:6]#[N:7]>[Fe](Cl)Cl.CO>[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6](=[N:1][OH:2])[NH2:7].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6]([NH2:7])=[O:2]

Inputs

Step One
Name
Quantity
9.91 g
Type
reactant
Smiles
NO
Step Two
Name
Quantity
10.36 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Three
Name
Quantity
86 μg
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a colorless, transparent glass reaction vessel
DISTILLATION
Type
DISTILLATION
Details
distilled water (volume ratio 1:2) into which
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211232B1

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 62.4%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 22.8%).
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
10.36 g
Type
reactant
Reaction Step Two
Quantity
86 μg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[C:5]=1[C:6]#[N:7]>[Fe](Cl)Cl.CO>[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6](=[N:1][OH:2])[NH2:7].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6]([NH2:7])=[O:2]

Inputs

Step One
Name
Quantity
9.91 g
Type
reactant
Smiles
NO
Step Two
Name
Quantity
10.36 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Three
Name
Quantity
86 μg
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a colorless, transparent glass reaction vessel
DISTILLATION
Type
DISTILLATION
Details
distilled water (volume ratio 1:2) into which
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211232B1

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 62.4%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 22.8%).
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
10.36 g
Type
reactant
Reaction Step Two
Quantity
86 μg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:15])[F:14])[C:5]=1[C:6]#[N:7]>[Fe](Cl)Cl.CO>[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6](=[N:1][OH:2])[NH2:7].[F:3][C:4]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]([C:13]([F:16])([F:14])[F:15])[C:5]=1[C:6]([NH2:7])=[O:2]

Inputs

Step One
Name
Quantity
9.91 g
Type
reactant
Smiles
NO
Step Two
Name
Quantity
10.36 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1F)C(F)(F)F
Step Three
Name
Quantity
86 μg
Type
catalyst
Smiles
[Fe](Cl)Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a colorless, transparent glass reaction vessel
DISTILLATION
Type
DISTILLATION
Details
distilled water (volume ratio 1:2) into which
CUSTOM
Type
CUSTOM
Details
was returned to room temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=C(C(N)=NO)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles
FC1=C(C(=O)N)C(=CC=C1F)C(F)(F)F
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.